![molecular formula C9H11ClFNO5S B12514509 2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride](/img/structure/B12514509.png)
2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride is a compound of significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a fluorosulfonyl group, which is known for its reactivity and utility in various chemical transformations. The presence of the amino and phenyl groups further enhances its versatility in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride typically involves the introduction of the fluorosulfonyl group onto a phenylalanine derivative. One common method includes the reaction of 4-hydroxyphenylalanine with fluorosulfonyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and minimizing the risk of handling hazardous reagents like fluorosulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, to form sulfonamide or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the amino group, which can be oxidized to a nitro group or reduced to a primary amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonothioate derivatives, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(4-fluorophenyl)propanoic acid: This compound lacks the fluorosulfonyl group but shares the phenylalanine backbone.
3-[4-(fluorosulfonyl)phenyl]propanoic acid: Similar in structure but without the amino group, making it less versatile in certain synthetic applications.
Uniqueness
The presence of both the fluorosulfonyl and amino groups in (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride makes it unique. This combination allows for a wide range of chemical reactions and applications, particularly in the development of enzyme inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C9H11ClFNO5S |
|---|---|
Molecular Weight |
299.70 g/mol |
IUPAC Name |
2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO5S.ClH/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
InChI Key |
VPXYRGJMKOHDJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


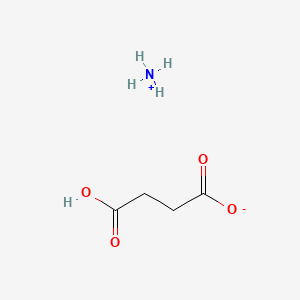
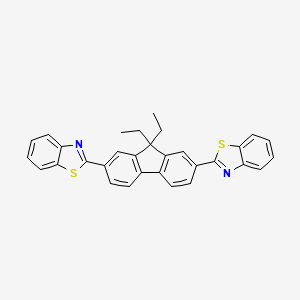

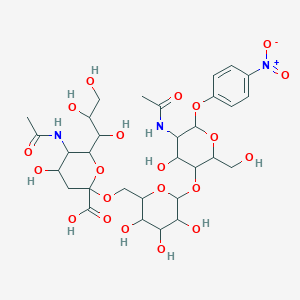

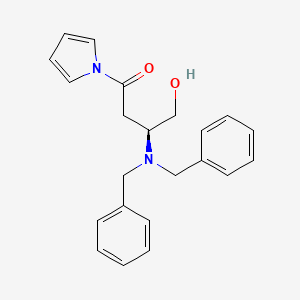

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid](/img/structure/B12514488.png)
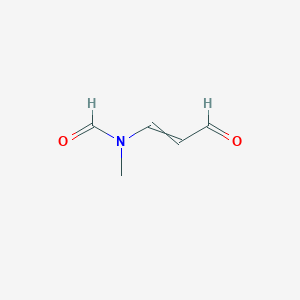
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl-](/img/structure/B12514494.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12514500.png)
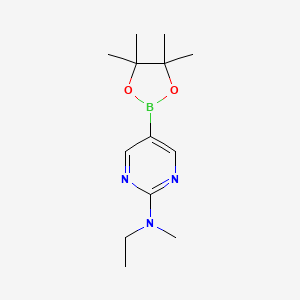
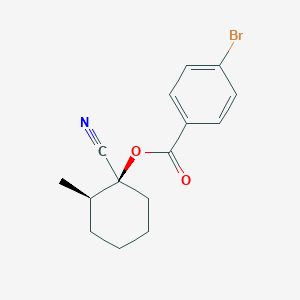
![1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid](/img/structure/B12514520.png)
